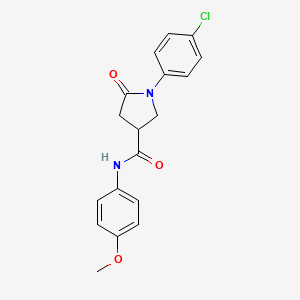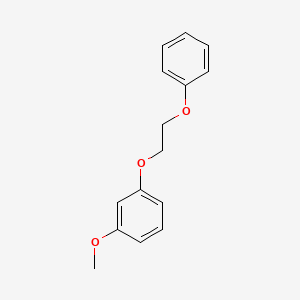![molecular formula C20H30N2O6S B5179193 1-(4-methylcyclohexyl)-4-[(4-methylphenyl)sulfonyl]piperazine oxalate](/img/structure/B5179193.png)
1-(4-methylcyclohexyl)-4-[(4-methylphenyl)sulfonyl]piperazine oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-methylcyclohexyl)-4-[(4-methylphenyl)sulfonyl]piperazine oxalate is a chemical compound that belongs to the class of piperazine derivatives. It has been widely studied for its potential therapeutic applications in various fields, including neuroscience, pharmacology, and medicinal chemistry. In
Mechanism of Action
The exact mechanism of action of 1-(4-methylcyclohexyl)-4-[(4-methylphenyl)sulfonyl]piperazine oxalate is not fully understood. However, it is believed to act as a serotonin receptor agonist, specifically targeting the 5-HT1A receptor subtype. This receptor is involved in the regulation of mood, anxiety, and stress response.
Biochemical and Physiological Effects:
Studies have shown that 1-(4-methylcyclohexyl)-4-[(4-methylphenyl)sulfonyl]piperazine oxalate has a range of biochemical and physiological effects. It has been shown to increase serotonin levels in the brain, which can lead to a reduction in anxiety and depression. It has also been shown to improve cognitive function and memory in animal models.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-(4-methylcyclohexyl)-4-[(4-methylphenyl)sulfonyl]piperazine oxalate in lab experiments is its high selectivity for the 5-HT1A receptor subtype. This allows researchers to specifically target this receptor and study its effects. However, one limitation is that the compound has poor solubility in water, which can make it difficult to administer in certain experiments.
Future Directions
There are several future directions for the study of 1-(4-methylcyclohexyl)-4-[(4-methylphenyl)sulfonyl]piperazine oxalate. One area of interest is the development of new drugs based on the compound's scaffold. Another area of interest is the investigation of the compound's potential therapeutic applications in other fields, such as oncology and immunology. Additionally, further research is needed to fully understand the compound's mechanism of action and the potential side effects of its use.
Conclusion:
In conclusion, 1-(4-methylcyclohexyl)-4-[(4-methylphenyl)sulfonyl]piperazine oxalate is a promising compound with potential therapeutic applications in various fields. Its high selectivity for the 5-HT1A receptor subtype makes it a valuable tool for researchers studying this receptor and its effects. Further research is needed to fully understand the compound's mechanism of action and its potential applications in other fields.
Synthesis Methods
The synthesis of 1-(4-methylcyclohexyl)-4-[(4-methylphenyl)sulfonyl]piperazine oxalate involves the reaction of 4-methylphenylsulfonyl chloride with 1-(4-methylcyclohexyl)piperazine in the presence of a base, followed by the addition of oxalic acid. The resulting compound is a white crystalline powder with a melting point of 210-212°C.
Scientific Research Applications
1-(4-methylcyclohexyl)-4-[(4-methylphenyl)sulfonyl]piperazine oxalate has been extensively studied for its potential therapeutic applications in various fields. In neuroscience, it has been investigated as a potential treatment for anxiety, depression, and schizophrenia. In pharmacology, it has been studied for its potential use as a drug delivery system. In medicinal chemistry, it has been explored for its potential as a scaffold for the development of new drugs.
properties
IUPAC Name |
1-(4-methylcyclohexyl)-4-(4-methylphenyl)sulfonylpiperazine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O2S.C2H2O4/c1-15-3-7-17(8-4-15)19-11-13-20(14-12-19)23(21,22)18-9-5-16(2)6-10-18;3-1(4)2(5)6/h5-6,9-10,15,17H,3-4,7-8,11-14H2,1-2H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHMZLKXZECJHIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)C.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]-2-methoxy-3-methylbenzamide](/img/structure/B5179117.png)
![8-[4-(2-isopropoxyphenoxy)butoxy]quinoline](/img/structure/B5179125.png)
![ethyl 5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B5179129.png)
![N-(2-methoxydibenzo[b,d]furan-3-yl)-2-(2-thienyl)acetamide](/img/structure/B5179136.png)
![5-methyl-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}-2-thiophenecarboxamide](/img/structure/B5179150.png)
![diethyl 2-[(1-adamantylcarbonyl)amino]-4,7-dihydrothieno[2,3-c]pyridine-3,6(5H)-dicarboxylate](/img/structure/B5179161.png)
![2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-[3-(methylthio)phenyl]acetamide](/img/structure/B5179164.png)
![N-[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-5-(4-fluorophenyl)-2-furamide](/img/structure/B5179172.png)

![N-{[(4-bromo-2-chlorophenyl)amino]carbonothioyl}-4-biphenylcarboxamide](/img/structure/B5179184.png)


![N-({[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-2-nitrobenzamide](/img/structure/B5179214.png)
![3-phenyl-N-(5-propyl-1,3,4-thiadiazol-2-yl)-3-[(trifluoroacetyl)amino]propanamide](/img/structure/B5179220.png)